5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
847190-67-4 |
|---|---|
Molecular Formula |
C21H15ClFN5O4S |
Molecular Weight |
487.89 |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(33-10-13-14(22)4-3-5-15(13)23)25-17(24-18)11-6-8-12(9-7-11)28(31)32/h3-9H,10H2,1-2H3 |
InChI Key |
BINUYQJFDIMBRA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its chemical structure features a pyrimidine core substituted with various functional groups that enhance its reactivity and biological profile. The presence of chlorine and fluorine atoms is particularly noteworthy, as these halogens can influence the compound's pharmacokinetic properties.
Molecular Formula
- C : 16
- H : 14
- Cl : 1
- F : 1
- N : 4
- O : 2
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 353.81 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to the one under discussion have been reported to show activity against various bacterial strains. The introduction of electron-withdrawing groups such as nitro and chloro enhances their efficacy against Gram-positive and Gram-negative bacteria .
Antiviral Properties
Recent studies have explored the antiviral potential of pyrimidine derivatives. For example, certain modifications in the structure have led to increased activity against viruses such as HIV and influenza. The compound's ability to inhibit viral replication mechanisms positions it as a promising candidate for further development in antiviral therapies .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The presence of specific substituents can enhance this activity, making these compounds potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study investigating various pyrimidine derivatives found that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Case Study 2: Antiviral Activity Against HIV
In vitro studies on pyrimidine derivatives indicated that modifications at the nitrogen positions significantly enhanced their inhibitory effects on HIV reverse transcriptase. Compounds with halogen substitutions showed IC50 values in the low micromolar range, indicating strong antiviral potential .
Case Study 3: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of related compounds revealed that certain derivatives effectively reduced edema in animal models. These findings suggest that similar modifications could enhance the anti-inflammatory profile of 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution and alkylation. For example:
- Thioether linkage formation : Reacting a chlorinated benzyl intermediate with a thiol-containing pyrimidine precursor under reflux conditions using iPrOH and catalytic HCl (65–70% yield) .
- Purification : Flash chromatography (silica gel, CHCl3/MeOH gradients) and recrystallization to isolate the final product .
- Characterization via NMR (1H, 13C, 19F), HRMS, and elemental analysis confirms structural integrity .
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
- 1H/13C NMR : Assign aromatic protons (δ 7.16–7.99 ppm) and methyl groups (δ 2.27–2.29 ppm) .
- 19F NMR : Detects fluorine environments (e.g., δ -110 to -120 ppm for fluorophenyl groups) .
- HRMS : Validates molecular weight (e.g., [M+H]+ with <2 ppm error) .
- IR spectroscopy : Identifies functional groups (C=O at ~1680 cm⁻¹, C–S–C at ~1260 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Kinase inhibition : Chloro/fluorophenyl-substituted pyrimidines show activity against receptor tyrosine kinases (IC50 <1 µM) .
- Anticancer potential : Thiazolo-pyrimidine derivatives exhibit cytotoxicity via apoptosis induction in cancer cell lines .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thioether and pyrimidine core?
- Thioether formation : Proceeds via SN2 displacement, where a thiolate nucleophile attacks a benzyl chloride intermediate. Acid catalysis (HCl) enhances electrophilicity .
- Pyrimidine cyclization : Uses β-keto esters or thioureas in cyclocondensation reactions under basic conditions (e.g., K2CO3 in DMF) .
Q. How do substituents (e.g., 2-chloro-6-fluorobenzyl, 4-nitrophenyl) influence bioactivity and stability?
- Chlorine/fluorine groups : Enhance lipophilicity and target binding via halogen bonds (e.g., kinase active sites) .
- 4-Nitrophenyl : Introduces electron-withdrawing effects, stabilizing the pyrimidine ring and modulating redox properties .
- Methyl groups (1,3-positions) : Reduce metabolic degradation by steric shielding .
Q. How can computational methods optimize synthesis and predict degradation pathways?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways .
- Degradation prediction : Molecular dynamics simulations assess hydrolytic stability of the thioether bond under physiological pH .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?
- Multi-technique validation : Cross-check 1H/13C NMR with X-ray crystallography (where available) .
- Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- Substituent scanning : Replace 4-nitrophenyl with electron-donating groups (e.g., methoxy) to enhance solubility .
- Bioisosteric replacement : Substitute thioether with sulfoxide/sulfone to modulate pharmacokinetics .
Methodological Considerations
- Experimental design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) .
- Data contradiction analysis : Apply principal component analysis (PCA) to cluster spectral data and identify outliers .
- Stability studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
